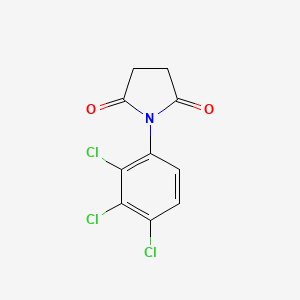
N-(2,3,4-Trichlorophenyl)-succinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,4-Trichlorophenyl)-succinimide is an organic compound that belongs to the class of succinimides. It is characterized by the presence of a trichlorophenyl group attached to the nitrogen atom of the succinimide ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trichlorophenyl)-succinimide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
N-(2,3,4-Trichlorophenyl)-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,3,4-Trichlorophenyl)-succinimide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound shares a similar trichlorophenyl group but differs in its overall structure and properties.
2,3,4-Trichloroaniline: This compound is a precursor in the synthesis of N-(2,3,4-Trichlorophenyl)-succinimide and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the succinimide ring and the trichlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
112368-27-1 |
|---|---|
分子式 |
C10H6Cl3NO2 |
分子量 |
278.5 g/mol |
IUPAC名 |
1-(2,3,4-trichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-2H,3-4H2 |
InChIキー |
DBVTYZAKWMZOJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


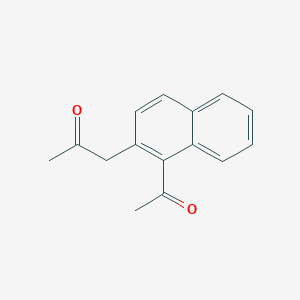
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
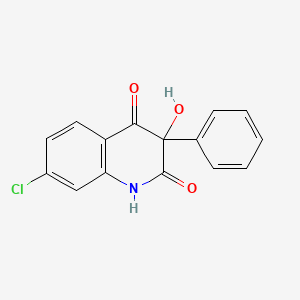
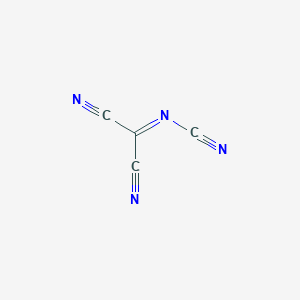
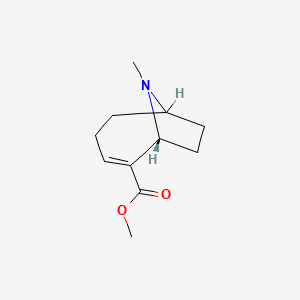
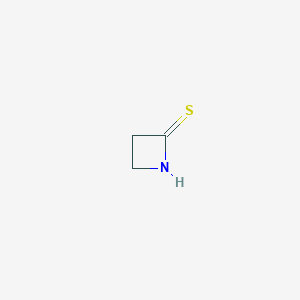
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
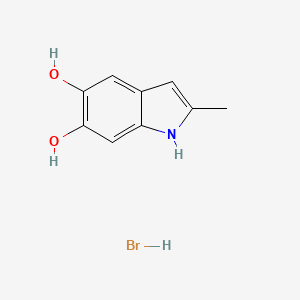
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
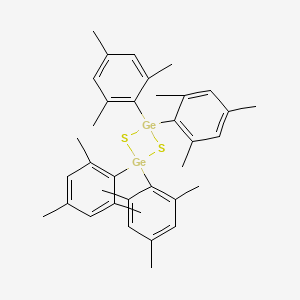
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
